4,4'-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine)
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Overview
Description
4,4’-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine) is a complex organic compound that features a pyridine ring linked to two benzene-1,3-diamine groups through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine) typically involves the condensation of pyridine-3-carbaldehyde with benzene-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the mixture is heated to facilitate the formation of the methylene bridge .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4,4’-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration and sulfuric acid for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
4,4’-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4,4’-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine: Known for its use as a kinase inhibitor in cancer therapy.
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Uniqueness
4,4’-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine) is unique due to its specific structural configuration, which allows it to interact with a different set of molecular targets compared to similar compounds. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and developing novel materials .
Properties
CAS No. |
91920-82-0 |
---|---|
Molecular Formula |
C18H19N5 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-[(2,4-diaminophenyl)-pyridin-3-ylmethyl]benzene-1,3-diamine |
InChI |
InChI=1S/C18H19N5/c19-12-3-5-14(16(21)8-12)18(11-2-1-7-23-10-11)15-6-4-13(20)9-17(15)22/h1-10,18H,19-22H2 |
InChI Key |
LHYLNQWZSZOLRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(C2=C(C=C(C=C2)N)N)C3=C(C=C(C=C3)N)N |
Origin of Product |
United States |
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